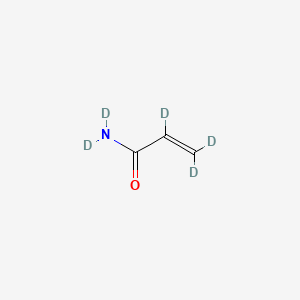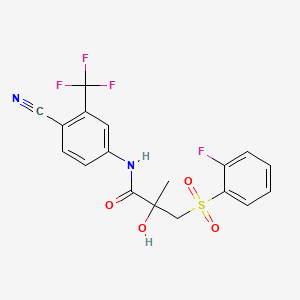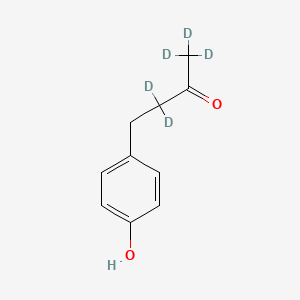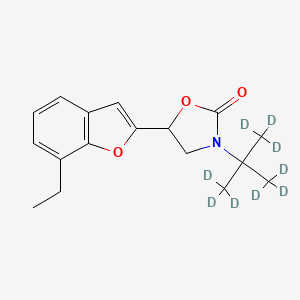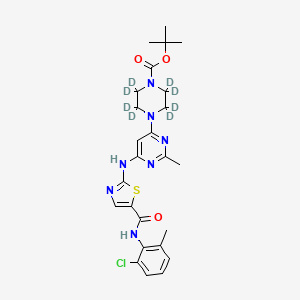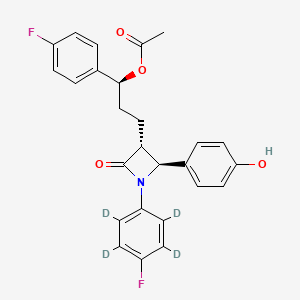
3-O-Acetyl Ezetimibe-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Acetyl Ezetimibe-d4, also known as Ezetimibe-d4 Acetate, is a deuterated analog of 3-O-Acetyl Ezetimibe . It is a specialty product for proteomics research . The molecular formula is C26H19D4F2NO4 and the molecular weight is 455.49 .
Synthesis Analysis
The synthesis of this compound involves the acetylation of Ezetimibe-d4 . A detailed process for the synthesis of ezetimibe and its intermediates, which share a characteristic Z-isomeric structure, is disclosed in a patent .Molecular Structure Analysis
The chemical structure of this compound consists of a phenylpiperazine moiety and a substituted azetidine ring .Aplicaciones Científicas De Investigación
Overview of Ezetimibe
Ezetimibe is a selective inhibitor of the intestinal cholesterol absorption transporter Niemann-Pick C1-Like 1 (NPC1L1), used primarily in adjunctive therapy to lower cholesterol levels in cases of hyperlipidemia. Its mechanism of action involves the inhibition of dietary and biliary cholesterol absorption without affecting the absorption of fat-soluble nutrients. This unique mechanism makes it a valuable tool in studying cholesterol metabolism and the effects of cholesterol lowering on various diseases and conditions.
Analytical Methods and Pharmacokinetics
The development of analytical methods for ezetimibe, including its impurities and in biological matrices, is critical for both its clinical application and research purposes. These methods enable the quantification of ezetimibe and its metabolites, such as 3-O-Acetyl Ezetimibe-d4, in pharmaceutical formulations and biological samples, facilitating studies on its pharmacokinetics, drug interactions, and metabolism. Ezetimibe is rapidly absorbed and extensively metabolized to its pharmacologically active form, ezetimibe-glucuronide, with a terminal half-life allowing for once-daily dosing. Understanding these processes is essential for designing experiments and interpreting results in research settings, particularly when exploring its effects beyond lipid lowering (Rocha et al., 2020).
Non-LDL Cholesterol Effects
Beyond its well-known impact on low-density lipoprotein cholesterol (LDL-C), ezetimibe has been shown to influence a range of non-LDL-C-associated variables. Research indicates that it can effectively reduce triglyceride levels and increase high-density lipoprotein cholesterol (HDL-C). Additionally, ezetimibe's effects on biomarkers such as C-reactive protein levels, insulin sensitivity, and endothelial function have been explored, demonstrating its potential utility in a broader range of cardiovascular and metabolic research applications. These findings suggest avenues for future studies on the comprehensive effects of cholesterol absorption inhibition (Gazi & Mikhailidis, 2006).
Potential Applications in Metabolic Diseases
Ezetimibe's role extends into the treatment and study of metabolic diseases beyond hyperlipidemia, including Type 2 diabetes and the metabolic syndrome. Its ability to modify lipid profiles and potentially impact metabolic biomarkers makes it a candidate for research into the lipid abnormalities associated with these conditions. The exploration of ezetimibe, both as monotherapy and in combination with other lipid-lowering agents, in these patient populations can provide insights into the management of dyslipidemia in the context of broader metabolic disorders (Nehme & Upadhyay, 2013).
Mecanismo De Acción
Target of Action
The primary target of 3-O-Acetyl Ezetimibe-d4 is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . This protein is located on the luminal aspect of the enterocyte plasma membrane in the small intestine and plays a crucial role in promoting intestinal cholesterol uptake .
Mode of Action
This compound, a derivative of 2-azetidinone, functions as a cholesterol absorption inhibitor . It selectively inhibits the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . It achieves this by directly binding to a transmembrane loop of the NPC1L1 protein , thereby blocking the uptake of cholesterol from the diet .
Biochemical Pathways
By interfering with the intestinal uptake of cholesterol and phytosterols, this compound reduces the delivery of intestinal cholesterol to the liver . This leads to a decrease in the integration of cholesterol into chylomicrons, which subsequently reduces the delivery of cholesterol to the liver via chylomicron remnants . The diminished delivery of intestinal cholesterol to the liver stimulates the expression of hepatic genes involved in LDL receptor expression and cholesterol biosynthesis, which in turn promotes hepatic LDL receptor expression and facilitates LDL-C clearance from plasma .
Result of Action
The result of the action of this compound is a significant reduction in blood cholesterol levels. By inhibiting the absorption of cholesterol in the small intestine, it effectively lowers total cholesterol, LDL-C, Apo-B, and non-HDL-C in patients with primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia) .
Safety and Hazards
The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-2-(4-hydroxyphenyl)-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-3-yl]propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1/i8D,9D,10D,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQRXXWTCQBULQ-RXBMDDDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)C)C4=CC=C(C=C4)O)[2H])[2H])F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)

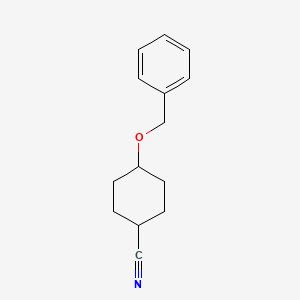
![4-[(E)-1-Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B564810.png)
methanone](/img/structure/B564812.png)


